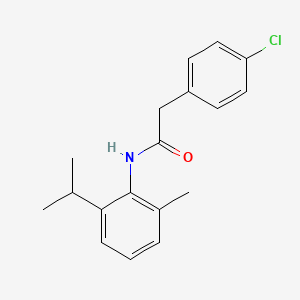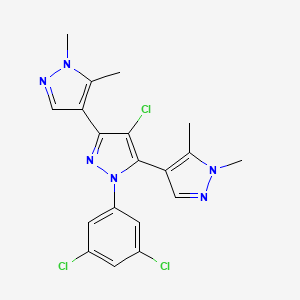![molecular formula C18H20N2O2S B4720387 N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4720387.png)
N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide
Descripción general
Descripción
N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide, commonly known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a selective melanocortin 1 receptor (MC1R) antagonist that has been shown to modulate the synthesis of melanin in the skin, making it a promising candidate for the treatment of skin disorders such as melanoma and vitiligo. In
Mecanismo De Acción
The mechanism of action of MPPT involves its selective inhibition of the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide signaling pathway, which is involved in the regulation of melanin synthesis in the skin. N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide is a G protein-coupled receptor that is expressed on the surface of melanocytes and plays a crucial role in the regulation of melanin synthesis. MPPT acts as a competitive antagonist of N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide, blocking its activation by alpha-melanocyte-stimulating hormone (α-MSH) and other ligands, thereby reducing melanin synthesis.
Biochemical and Physiological Effects:
MPPT has been shown to have both biochemical and physiological effects on the skin. In vitro studies have demonstrated that MPPT can significantly reduce melanin synthesis in melanocytes, while in vivo studies have shown that MPPT can reduce pigmentation in the skin of mice. Moreover, MPPT has also been shown to have anti-inflammatory effects on the skin, making it a promising candidate for the treatment of inflammatory skin disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPT has several advantages and limitations for lab experiments. One of the main advantages of MPPT is its high selectivity for N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide, which makes it a useful tool for studying the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide signaling pathway. Moreover, MPPT has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, one of the limitations of MPPT is its potential toxicity, which requires careful handling and dosage optimization.
Direcciones Futuras
There are several future directions for the research on MPPT. One of the main directions is the development of novel melanoma therapies that target the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide pathway using MPPT. Moreover, the potential applications of MPPT in the treatment of vitiligo and other skin disorders need to be further explored. Additionally, the toxicity of MPPT needs to be thoroughly investigated to ensure its safety for clinical use. Finally, the development of more efficient and cost-effective synthesis methods for MPPT could further enhance its potential applications in scientific research.
Aplicaciones Científicas De Investigación
MPPT has been extensively studied for its potential therapeutic applications in the treatment of skin disorders such as melanoma and vitiligo. In vitro and in vivo studies have shown that MPPT can selectively block the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide signaling pathway, which is involved in the regulation of melanin synthesis in the skin. This makes MPPT a promising candidate for the development of novel melanoma therapies that target the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide pathway. Moreover, MPPT has also been shown to have potential applications in the treatment of vitiligo, a skin disorder characterized by the loss of melanocytes, through its ability to modulate melanin synthesis.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-22-16-6-4-5-14(12-16)17(21)20-18(23)19-15-9-7-13(2)8-10-15/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERNBUEXBVETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4720308.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)

![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)

![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4720396.png)
![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)
![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)
![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)